

solid phase extraction (SPE) methods using Pyrazinamide-15N,d3

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Compound of Interest

Compound Name: Pyrazinamide-15N,d3

CAS No.: 1246817-81-1

Cat. No.: B564559

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Application Note: High-Efficiency Extraction and Quantification of Pyrazinamide in Human Plasma using Polymeric SPE and **Pyrazinamide-15N,d3** Internal Standard

Abstract & Clinical Context

Pyrazinamide (PZA) is a cornerstone first-line antibiotic used in the short-course treatment of tuberculosis (TB).[1] Despite its critical role, PZA exhibits complex pharmacokinetics with significant inter-patient variability. Sub-therapeutic levels are a primary driver of multidrug-resistant TB (MDR-TB) and treatment failure.

Accurate quantification of PZA in biological matrices is challenging due to its high polarity ($\log P \sim -0.6$) and small molecular size, which lead to poor retention on traditional C18 solid-phase extraction (SPE) sorbents. This Application Note details a robust, self-validating protocol using Hydrophilic-Lipophilic Balanced (HLB) polymeric SPE. We utilize **Pyrazinamide-15N,d3** as the internal standard (IS) to rigorously correct for matrix effects and recovery variances, ensuring data integrity compliant with FDA and EMA bioanalytical guidelines.

Physicochemical Properties & Mechanistic Logic

Understanding the chemistry of the analyte is the foundation of a robust extraction strategy.

Property	Pyrazinamide (Analyte)	Pyrazinamide-15N,d3 (IS)	Impact on Method Design
Structure	Pyrazinecarboxamide	Isotopologue (,)	Co-elution ensures identical matrix suppression correction.
MW	123.11 g/mol	~127.14 g/mol	Mass shift (+4 Da) prevents cross-talk in MS detection.
Polarity (LogP)	-0.6 to +0.6 (Hydrophilic)	Similar	Critical: PZA is too polar for standard C18 SPE; it risks "breakthrough" during loading.
pKa	~0.5 (Very Weak Base)	Similar	Critical: Cation exchange (MCX) is difficult because protonation requires pH < 0.5, which degrades most columns.

The "Why" Behind the Method: Because PZA is a very weak base with high water solubility, traditional Liquid-Liquid Extraction (LLE) often yields inconsistent recovery due to phase distribution issues. Furthermore, silica-based C18 sorbents suffer from "dewetting" and poor retention of polar analytes.

- Solution: We employ a Polymeric Reversed-Phase Sorbent (HLB). The N-vinylpyrrolidone copolymer provides a hydrophilic "hook" to retain PZA even in 100% aqueous conditions, while the divinylbenzene backbone allows for organic elution.

Materials & LC-MS/MS Conditions

Reagents

- Analyte: Pyrazinamide (>99% purity).[2]
- Internal Standard: **Pyrazinamide-15N,d3** (isotopic purity >99%).[2]
- Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).
- SPE Cartridges: Polymeric HLB cartridges (e.g., 30 mg / 1 mL or 96-well plate equivalent).

Mass Spectrometry Parameters

- Ionization: ESI Positive Mode (ESI+)[3]
- Scan Mode: Multiple Reaction Monitoring (MRM)

Compound	Precursor Ion ()	Product Ion ()	Cone Voltage (V)	Collision Energy (eV)	Role
Pyrazinamide	124.1	81.1	30	22	Quantifier
Pyrazinamide	124.1	54.1	30	35	Qualifier
PZA-15N,d3	128.1	84.1	30	22	Internal Standard

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Note: The transition 128.1

84.1 retains the isotopic labels, ensuring the IS signal is distinct from the native analyte.

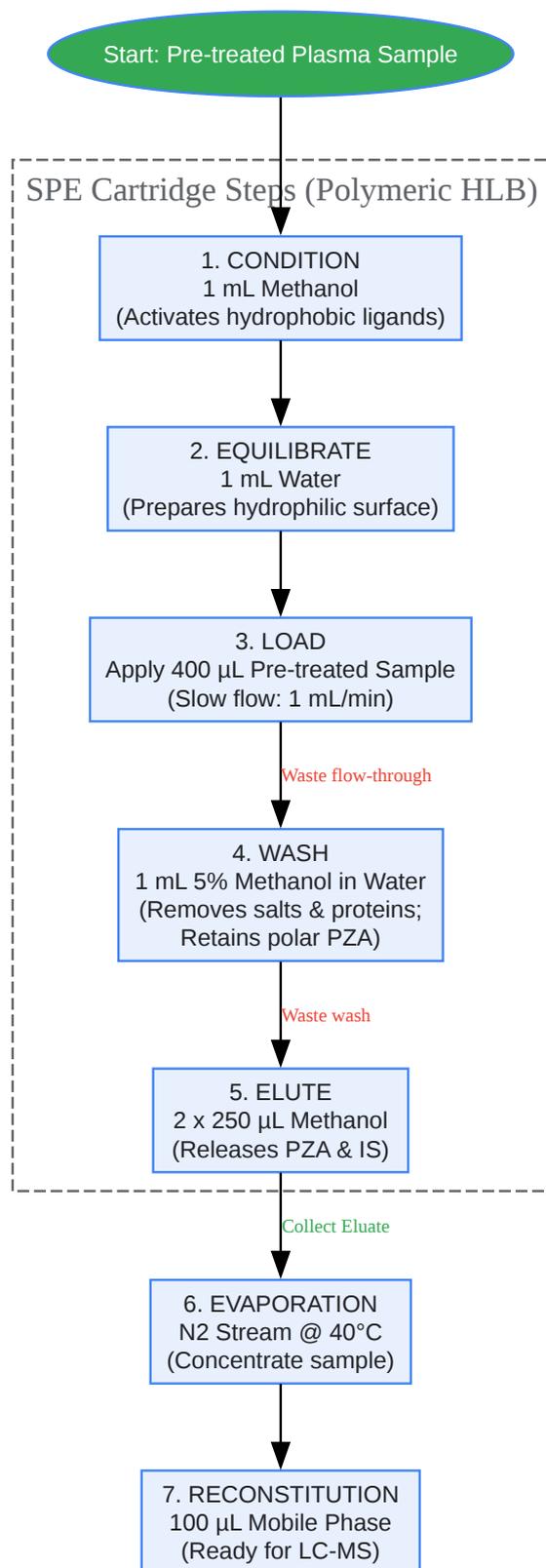
Experimental Protocol: Solid Phase Extraction (SPE)

This workflow is designed for Human Plasma (K2EDTA).

Step 1: Sample Pre-treatment

- Goal: Disruption of protein binding and viscosity reduction without precipitating the analyte.
- Procedure:
 - Aliquot 200 μ L of patient plasma into a microcentrifuge tube.
 - Add 20 μ L of **Pyrazinamide-15N,d3** Working Solution (5 μ g/mL in water).
 - Add 200 μ L of 2% Formic Acid in Water.
 - Vortex for 30 seconds.
 - Scientific Logic:[\[3\]](#)[\[4\]](#) Acidification helps disrupt protein-drug interactions. Dilution prevents column clogging. We avoid organic solvents here to ensure the sample is "weak" enough to bind to the SPE sorbent during loading.

Step 2: SPE Workflow (Polymeric HLB)



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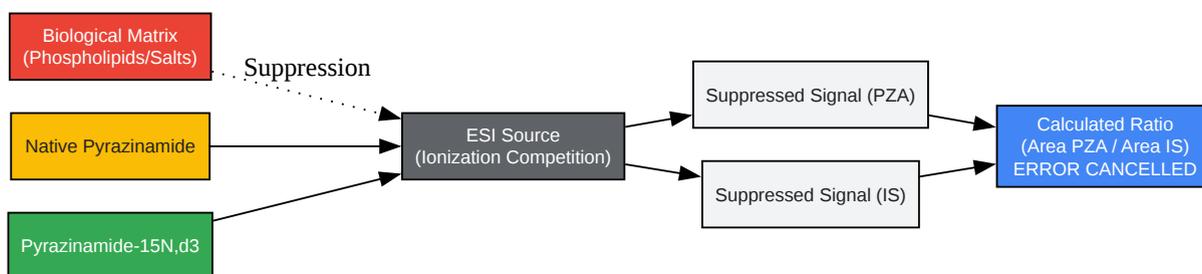
Figure 1: Step-by-step SPE workflow optimized for polar retention on HLB sorbents.

Detailed Steps:

- Condition: 1 mL MeOH.
- Equilibrate: 1 mL Water.
- Load: Apply the pre-treated sample.[3] Critical: Maintain slow flow (gravity or low vacuum) to allow interaction time.
- Wash: 1 mL of 5% MeOH in Water.
 - Why? A higher organic wash (e.g., 20% MeOH) might wash away the polar Pyrazinamide. 5% is sufficient to remove salts and some phospholipids.
- Elute: 2 x 250 μ L of 100% Methanol.
- Post-Extraction: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 μ L of Mobile Phase (95:5 Water:ACN + 0.1% FA).

The Role of Pyrazinamide-15N,d3 (Self-Validation)

The use of this specific stable isotope is not merely a formality; it is a mathematical correction tool for the specific challenges of PZA analysis.



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Figure 2: Mechanism of Matrix Effect Correction. Since the IS co-elutes with PZA, both experience identical ionization suppression. The ratio cancels out the error.

Validation Criteria (Acceptance Limits):

- Recovery: > 85% (Consistent between PZA and IS).
- Matrix Effect (ME): The IS-normalized Matrix Factor should be between 0.9 and 1.1.
- Linearity: 0.5 µg/mL to 60 µg/mL (covering the therapeutic range).

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Recovery (<50%)	PZA breaking through during Load/Wash.	Ensure the Wash step does not exceed 5% Methanol. Ensure the Sample Load is aqueous (max 5% organic).
High Backpressure	Protein precipitation in the cartridge.	Ensure the pre-treatment dilution is sufficient. Do not use ACN in pre-treatment (causes precipitation clumps).
Signal Suppression	Phospholipids eluting with PZA.	Use an HSS T3 column to separate PZA from the phospholipid solvent front, or use "Pass-through" cleanup if SPE fails.
IS Interference	Cross-talk between channels.	Verify the IS purity. Ensure the PZA concentration in the upper limit of quantification (ULOQ) isn't saturating the detector and spilling into the IS channel (isotopic contribution).

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